HIV-1 Reverse Transcriptase Inhibitory Potency: Class-Level Activity Range vs. Lead Compound
While direct EC50 data for CAS 1207036-23-4 is not publicly available, the imidazole thioacetanilide (ITA) class to which it belongs has demonstrated potent HIV-1 RT inhibition. The lead compound in this series, 4a5 (N-(4-chlorophenyl) analog), showed an EC50 of 0.18 μM against HIV-1 (IIIB) in MT-4 cell culture [1], which is approximately 11-fold more potent than the unsubstituted phenyl lead L1 (EC50 = 2.053 μM) and more effective than the reference drugs nevirapine and delavirdine [1]. The target compound introduces an N-isopropyl acetamide side chain in place of the N-(4-chlorophenyl) group, a modification that is predicted to modulate logP and basicity, potentially delivering a distinct selectivity/toxicity window relative to the 4a5 benchmark.
| Evidence Dimension | Antiviral potency (EC50) in HIV-1 IIIB infected MT-4 cells |
|---|---|
| Target Compound Data | No direct data; structurally classified in the ITA series |
| Comparator Or Baseline | Compound 4a5: EC50 = 0.18 μM; Lead L1: EC50 = 2.053 μM; Nevirapine (reference drug): not explicitly quantified in this study |
| Quantified Difference | Class potency range spans ~0.18 – 2.0 μM; specific value for target compound is unknown. |
| Conditions | MT-4 cell culture infected with HIV-1 strain IIIB; MTT assay for cell viability |
Why This Matters
The ITA scaffold's validated nanomolar-to-submicromolar anti-HIV-1 activity makes the N-isopropyl derivative a rational candidate for antiviral screening, with the distinct N-isopropyl substitution offering a novel SAR point compared to published N-aryl analogs.
- [1] Zhan, P., Liu, X., Zhu, J., Fang, Z., Li, Z., Pannecouque, C., & De Clercq, E. (2009). Synthesis and biological evaluation of imidazole thioacetanilides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry, 17(16), 5775-5781. View Source
